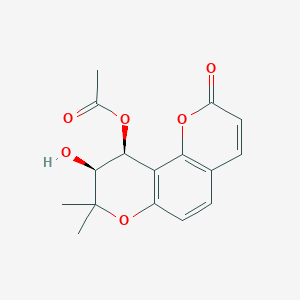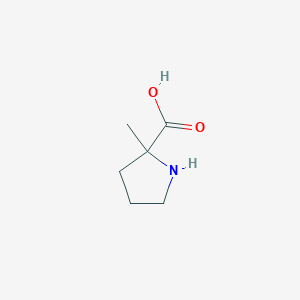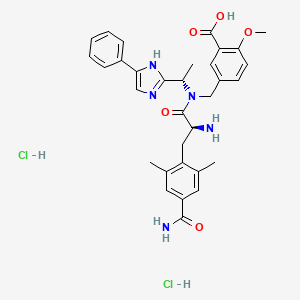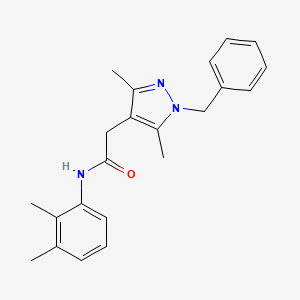
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, or 5-CPIA, is a compound that has been studied extensively in scientific research. It is a member of the phenazine family, which are a group of compounds that are known for their wide range of biological activities. 5-CPIA is of particular interest due to its ability to interact with a variety of biological processes.
Scientific Research Applications
Synthesis and Derivative Formation :
- 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine derivatives can be synthesized and potentially used in various chemical reactions. For instance, Shivraj et al. (2020) synthesized an iminopyrimidooxazine derivative, indicating the versatility of such compounds in synthetic chemistry (Shivraj et al., 2020).
Pharmacological and Antimicrobial Activities :
- Kattimani et al. (2013) reported the synthesis of novel triazolin-3-one derivatives showing anticancer activity against various human tumor cell lines, highlighting the potential of such compounds in cancer research (Kattimani et al., 2013).
- Bektaş et al. (2007) synthesized new triazole derivatives with significant antimicrobial activities, underscoring the potential of 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in developing antimicrobial agents (Bektaş et al., 2007).
Metabolic Pathways and Drug Metabolism :
- Howlader et al. (2022) characterized the metabolic pathways of Clofazimine, a drug structurally similar to 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, in human liver microsomes. This study provides insights into how similar compounds might be metabolized in the human body (Howlader et al., 2022).
properties
IUPAC Name |
5-(4-chlorophenyl)-3-iminophenazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-11-5-7-12(8-6-11)23-17-4-2-1-3-15(17)22-16-9-13(20)14(21)10-18(16)23/h1-10,21H,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGSWHBFFWTLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)





